molecular formula C8H6MoN2O4 B6309706 Bis(acetonitrile)tetracarbonylmolybdenum(0);  98% CAS No. 14126-87-5

Bis(acetonitrile)tetracarbonylmolybdenum(0); 98%

Cat. No.: B6309706
CAS No.: 14126-87-5
M. Wt: 290.09 g/mol
InChI Key: KQSCDDXBSXPYLD-UHFFFAOYSA-N
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Description

Historical Context of Molybdenum(0) Carbonyl Chemistry

The journey into molybdenum's role in chemistry began in the late 18th century. In 1778, Swedish chemist Carl Wilhelm Scheele identified molybdenum as a new element from the mineral molybdenite. codeage.com It was later isolated in 1781 by Peter Jacob Hjelm. codeage.comamericanelements.com The name "molybdenum" is derived from the Greek word "molybdos," meaning lead, due to the initial confusion of molybdenite with lead ore. codeage.comamericanelements.com

The foundation of molybdenum(0) carbonyl chemistry is built upon molybdenum hexacarbonyl, Mo(CO)₆. wikipedia.orgwikipedia.org This colorless, air-stable solid is a key precursor for many substituted molybdenum carbonyl derivatives. wikipedia.orgwikipedia.org The development of reductive carbonylation, a process involving the reduction of a metal halide in the presence of carbon monoxide, was a significant step in the synthesis of metal carbonyls like Mo(CO)₆. wikipedia.org The ability to substitute one or more carbon monoxide (CO) ligands in Mo(CO)₆ with other ligands has opened up a vast field of organomolybdenum chemistry. wikipedia.org

Significance of Molybdenum(0) Complexes in Modern Chemical Research

Molybdenum(0) complexes are valuable reagents, catalysts, and precursor materials with wide-ranging applications in industrial chemistry and pharmaceuticals. americanelements.com They play a significant role as catalysts in various organic synthesis reactions, including alkyne metathesis and the Pauson-Khand reaction. wikipedia.org Molybdenum-based catalysts are particularly noted for their activity in olefin metathesis. wikipedia.org

In the realm of green chemistry, molybdenum complexes offer an alternative to more expensive precious metal catalysts for reactions such as the hydrogenation of ketones. acs.org Molybdenum(0) tetracarbonyl complexes, in particular, have been extensively studied as precatalysts for the epoxidation of olefins. nih.govresearchgate.net These precursors can be converted in situ to the catalytically active high-valent molybdenum-oxo species. nih.govresearchgate.netresearchgate.net The versatility of these complexes is further demonstrated by their use in photoredox catalysis and photon upconversion applications. chemrxiv.org

The interactions of molybdenum with organic compounds have been the subject of numerous studies, leading to the development of molybdenum complexes with tailored properties for specific catalytic applications. researchgate.net The ability to immobilize molybdenum ions on polymer carriers has expanded their practical use in heterogeneous catalysis. researchgate.net

Overview of Bis(acetonitrile)tetracarbonylmolybdenum(0) (B12307135) within Group 6 Chemistry

Bis(acetonitrile)tetracarbonylmolybdenum(0), with the chemical formula Mo(CO)₄(CH₃CN)₂, is a key compound within the organometallic chemistry of Group 6 elements. charmaterial.com It belongs to a class of compounds where two labile acetonitrile (B52724) ligands are coordinated to a molybdenum tetracarbonyl core. This structure makes it an excellent precursor for the synthesis of other molybdenum complexes, as the acetonitrile ligands can be easily displaced by other ligands. rsc.org

The synthesis of bis(acetonitrile)tetracarbonylmolybdenum(0) is typically achieved through the reaction of molybdenum hexacarbonyl with acetonitrile, often under reflux or via photochemical methods. wikipedia.orgrsc.org The resulting compound is a yellow, air-sensitive solid. charmaterial.comstrem.com

Within Group 6, similar bis(acetonitrile)tetracarbonyl complexes of chromium and tungsten are known, with the tungsten analogue being Bis(acetonitrile)tetracarbonyltungsten(0). wikipedia.orgamericanelements.com These complexes share similar reactivity patterns, primarily serving as sources of the M(CO)₄ fragment (where M = Cr, Mo, W). The stability and reactivity of these complexes can be tuned by the nature of the central metal atom.

The molybdenum atom in Bis(acetonitrile)tetracarbonylmolybdenum(0) is in the zero oxidation state and typically adopts a distorted octahedral geometry. nih.govresearchgate.net This structural arrangement is common for tetracarbonyl derivatives of molybdenum with bidentate or two monodentate ligands. nih.gov

Table 1: Physical and Chemical Properties of Bis(acetonitrile)tetracarbonylmolybdenum(0)

Property Value
CAS Number 14126-87-5
Molecular Formula C₈H₆N₂O₄Mo
Formula Weight 290.08 g/mol
Appearance Yellow solid
Purity 98%

| Sensitivity | Air-sensitive |

Data sourced from multiple references. charmaterial.comstrem.comjk-sci.comechemi.com

Properties

IUPAC Name

acetonitrile;carbon monoxide;molybdenum
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H3N.4CO.Mo/c2*1-2-3;4*1-2;/h2*1H3;;;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSCDDXBSXPYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC#N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6MoN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes to Bis(acetonitrile)tetracarbonylmolybdenum(0) (B12307135)

Direct synthesis involves the introduction of acetonitrile (B52724) ligands to a molybdenum(0) carbonyl center. This can be accomplished through several primary methods.

The most fundamental route to Bis(acetonitrile)tetracarbonylmolybdenum(0) involves the direct reaction of Molybdenum Hexacarbonyl (Mo(CO)₆) with acetonitrile. wikipedia.org This process relies on the substitution of two carbonyl (CO) ligands by two acetonitrile (CH₃CN) molecules. The reaction mechanism is generally believed to proceed through an initial, rate-determining dissociative step where a CO ligand is lost, creating a coordinatively unsaturated [Mo(CO)₅] intermediate. chegg.com This highly reactive species is then trapped by a solvent molecule, in this case, acetonitrile. ias.ac.in

A common laboratory procedure involves suspending Molybdenum Hexacarbonyl in dry acetonitrile and heating the mixture. For example, heating to 353 K (80 °C) for several hours facilitates the substitution. researchgate.net Upon cooling, the product crystallizes from the solution. researchgate.net

Reaction Scheme: Mo(CO)₆ + 2 CH₃CN → cis-[Mo(CO)₄(CH₃CN)₂] + 2 CO

This method requires thermal energy to overcome the strong Mo-CO bond, and the reaction is typically performed under an inert atmosphere to prevent oxidation of the molybdenum(0) center.

To avoid the harsh conditions required for CO substitution from Mo(CO)₆, a more gentle method involves using an intermediate complex with more labile ligands. A prime example is cis-Bis(piperidine)tetracarbonylmolybdenum(0), [Mo(CO)₄(piperidine)₂]. wikipedia.orgnih.gov The piperidine (B6355638) ligands in this complex are bound less tightly to the molybdenum center than CO and are therefore more easily displaced. wikipedia.org

The synthesis proceeds by first preparing the piperidine complex via the thermal reaction of Mo(CO)₆ with piperidine. wikipedia.orgukessays.com This yellow-colored intermediate is then reacted with acetonitrile. The exchange reaction occurs under significantly milder conditions than the direct reaction with Mo(CO)₆, often at temperatures around 50 °C. nih.gov This pathway provides a lower-energy route to the desired bis(acetonitrile) product. nih.govresearchgate.net

Reaction Scheme:

Mo(CO)₆ + 2 C₅H₁₁N (piperidine) → cis-[Mo(CO)₄(C₅H₁₁N)₂] + 2 CO

cis-[Mo(CO)₄(C₅H₁₁N)₂] + 2 CH₃CN → cis-[Mo(CO)₄(CH₃CN)₂] + 2 C₅H₁₁N

This two-step approach is advantageous as it allows for the formation of the tetracarbonyl backbone under conditions that might decompose more sensitive substrates in a one-pot reaction.

Due to its enhanced reactivity compared to Mo(CO)₆, Bis(acetonitrile)tetracarbonylmolybdenum(0) is often generated in situ for immediate use in subsequent reactions. rsc.org This approach avoids the need for isolation and purification of the air-sensitive compound. charmaterial.com By heating Mo(CO)₆ in acetonitrile, the active cis-[Mo(CO)₄(CH₃CN)₂] species is formed in the reaction vessel and can directly react with a desired ligand (L) to form a new complex, [Mo(CO)₄L₂] or [Mo(CO)₄(L-L)]. This method is particularly useful in catalysis and for the synthesis of other tetracarbonyl molybdenum derivatives. researchgate.net

Precursors and Their Influence on Reaction Pathways

The choice of precursor is a critical factor that dictates the synthetic pathway and reaction conditions.

PrecursorFormulaKey CharacteristicsInfluence on Reaction Pathway
Molybdenum Hexacarbonyl Mo(CO)₆Highly stable, commercially available, requires energetic input (heat/UV) for CO dissociation. wikipedia.orgchegg.comLeads to a direct, one-step synthesis but requires high temperatures. The initial dissociation of CO is often the rate-limiting step. chegg.com
cis-Bis(piperidine)tetracarbonylmolybdenum(0) cis-[Mo(CO)₄(C₅H₁₁N)₂]Contains labile piperidine ligands that are easily substituted. wikipedia.orgnih.govEnables a two-step synthesis pathway that proceeds under much milder conditions, avoiding potential side reactions or decomposition of thermally sensitive substrates. ukessays.com

The stability of Mo(CO)₆ makes it a convenient starting material, but the energy required to initiate the reaction can be a drawback. In contrast, the lability of the piperidine ligands in cis-[Mo(CO)₄(piperidine)₂] provides a kinetically more favorable pathway for subsequent substitutions. nih.gov

Optimization of Synthetic Yields and Purity

Achieving high yield and purity (typically 98%) for Bis(acetonitrile)tetracarbonylmolybdenum(0) requires careful control over reaction and purification conditions. strem.comjk-sci.com

When synthesizing from Mo(CO)₆, a common impurity is the unreacted starting material, which can co-crystallize with the product. researchgate.net Optimization strategies focus on purification through fractional crystallization. A detailed method involves dissolving the crude mixture in fresh acetonitrile and carefully controlling the cooling process. The less soluble Mo(CO)₆ crystallizes first and can be removed by filtration. The desired Bis(acetonitrile)tetracarbonylmolybdenum(0) is then crystallized from the filtrate at a lower temperature. researchgate.net

Key Optimization Parameters:

Reaction Time and Temperature: Ensuring complete reaction of the precursor without causing product decomposition.

Solvent Purity: Using dry acetonitrile is essential to prevent hydrolysis and side reactions. researchgate.net

Inert Atmosphere: The molybdenum(0) center is susceptible to oxidation, so all manipulations should be carried out under an inert gas like argon or nitrogen.

Purification Method: Fractional crystallization is effective for removing unreacted Mo(CO)₆. researchgate.net

Stereoselective and Stereospecific Synthesis Considerations

The geometry of the resulting complex is an important consideration. For disubstituted tetracarbonyl complexes of the type [Mo(CO)₄L₂], two geometric isomers are possible: cis and trans.

The direct substitution of ligands in Mo(CO)₆ to form Bis(acetonitrile)tetracarbonylmolybdenum(0) preferentially yields the cis-isomer. This is the kinetically controlled product. odinity.com The cis configuration is also observed when substituting the piperidine ligands from cis-[Mo(CO)₄(piperidine)₂]. ukessays.com

While for some bulky ligands like triphenylphosphine (B44618) (PPh₃), the cis-isomer can be thermally converted to the more thermodynamically stable trans-isomer to minimize steric repulsion, the smaller size of the acetonitrile ligand means that the cis-isomer is the commonly isolated and commercially available product. odinity.com The synthesis is therefore highly stereoselective for the cis geometry. There is little evidence in the literature for the synthesis or isolation of the trans-isomer of Bis(acetonitrile)tetracarbonylmolybdenum(0).

FeatureDescription
Product Isomer cis-Bis(acetonitrile)tetracarbonylmolybdenum(0)
Selectivity The synthesis is highly stereoselective, yielding the cis-isomer as the kinetic product. odinity.com
Isomerization Unlike complexes with bulkier ligands, significant thermal isomerization to a trans form is not a common feature for the bis(acetonitrile) complex.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for probing the structural and electronic properties of Bis(acetonitrile)tetracarbonylmolybdenum(0) (B12307135), offering insights into the carbonyl and acetonitrile (B52724) ligands.

The carbonyl stretching region in the infrared spectrum of Bis(acetonitrile)tetracarbonylmolybdenum(0) provides critical information about its geometry. For a disubstituted tetracarbonyl complex of the type cis-[Mo(CO)₄L₂], group theory predicts four IR-active carbonyl stretching modes (2A₁ + B₁ + B₂), consistent with its C₂ᵥ symmetry. wits.ac.za In contrast, a trans isomer with D₄h symmetry would exhibit only one IR-active ν(CO) band. odinity.com

Table 1: Expected Carbonyl Stretching Frequencies for cis-Bis(acetonitrile)tetracarbonylmolybdenum(0)
Symmetry ModeExpected Frequency Range (cm⁻¹)Intensity
A₁⁽²⁾~2010 - 2020Strong
B₁~1910 - 1920Strong
A₁⁽¹⁾~1860 - 1880Very Strong
B₂~1810 - 1840Very Strong

The vibrational modes of the acetonitrile ligands also provide valuable structural information. The most significant of these is the C≡N stretching frequency. In free acetonitrile, the ν(C≡N) band appears around 2253 cm⁻¹. acs.org Upon coordination to a metal center, this frequency is known to shift. The direction and magnitude of the shift depend on the nature of the metal-ligand bonding. For a σ-donating ligand like acetonitrile, coordination to a metal cation typically results in a shift to a higher frequency (a blueshift). acs.org This is attributed to the donation of electron density from the nitrogen lone pair to the metal, which strengthens the C≡N bond. Therefore, in Bis(acetonitrile)tetracarbonylmolybdenum(0), the ν(C≡N) is expected to be observed at a frequency higher than 2253 cm⁻¹.

Other vibrational modes of the acetonitrile ligand, such as the CH₃ symmetric and asymmetric stretching and bending modes, are also present but are generally weaker and can be more difficult to assign definitively in the presence of other ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of the magnetic nuclei within the molecule.

The ¹H NMR spectrum of Bis(acetonitrile)tetracarbonylmolybdenum(0) is expected to show a single resonance corresponding to the methyl protons of the two equivalent acetonitrile ligands. In free acetonitrile, the methyl protons typically resonate at approximately 1.94 ppm. washington.edu Upon coordination to the molybdenum center, a downfield shift (to a higher ppm value) is anticipated due to the deshielding effect of the metal. The magnitude of this shift would be indicative of the electron-withdrawing nature of the Mo(CO)₄ fragment. Based on data for acetonitrile in various chemical environments, the chemical shift for the coordinated acetonitrile protons is predicted to be in the range of 2.0-2.5 ppm.

The ¹³C NMR spectrum provides information on both the carbonyl and acetonitrile ligands.

Acetonitrile Ligands: Free acetonitrile exhibits two signals in its ¹³C NMR spectrum: one for the methyl carbon (CH₃) at approximately 1.39 ppm and another for the nitrile carbon (C≡N) at around 118.7 ppm. washington.edu Upon coordination in Bis(acetonitrile)tetracarbonylmolybdenum(0), both of these signals are expected to shift. The methyl carbon signal is likely to experience a slight downfield shift. The nitrile carbon, being directly involved in bonding to the molybdenum, is expected to show a more significant shift, also likely downfield, to a region around 120-130 ppm. For comparison, in Cu(I) complexes, the nitrile carbon of coordinated acetonitrile has been observed at 115-118 ppm. nih.gov

Carbonyl Ligands: Due to the C₂ᵥ symmetry of the cis isomer, two distinct carbonyl environments are expected, leading to two resonances in the ¹³C NMR spectrum. One signal corresponds to the two carbonyl groups trans to each other, and the other to the two carbonyl groups trans to the acetonitrile ligands. In related molybdenum carbonyl complexes, these signals typically appear in the range of 200-220 ppm. The chemical shifts of the carbonyl carbons are sensitive to the electron-donating or -withdrawing ability of the other ligands in the complex.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for cis-Bis(acetonitrile)tetracarbonylmolybdenum(0)
NucleusGroupPredicted Chemical Shift (ppm)
¹H-CH₃ (acetonitrile)2.0 - 2.5
¹³C-CH₃ (acetonitrile)~5 - 10
-C≡N (acetonitrile)~120 - 130
-CO (carbonyl)~200 - 220 (two signals expected)

⁹⁵Mo NMR is a highly sensitive probe of the electronic and structural environment around the molybdenum nucleus. The chemical shifts for molybdenum(0) carbonyl complexes span a wide range. For the series of [Mo(CO)₅L] complexes, resonances are observed between -1433 and -1864 ppm. researchgate.net In the case of cis-[Mo(CO)₄L₂] complexes, the ⁹⁵Mo chemical shift is particularly sensitive to the nature of the ligand L. For complexes with phosphine (B1218219) ligands, the chemical shifts are typically found in the range of -1650 to -1850 ppm. researchgate.net

For Bis(acetonitrile)tetracarbonylmolybdenum(0), with two nitrogen-donor ligands, the ⁹⁵Mo chemical shift is expected to be in the less shielded (less negative) end of the range for Mo(0) carbonyl complexes, likely around -1500 to -1600 ppm, relative to the standard reference of Na₂MoO₄. This is because nitrogen ligands are generally less effective π-acceptors than phosphines, leading to a less shielded molybdenum nucleus.

X-ray Diffraction Studies

X-ray diffraction stands as a cornerstone for the precise determination of molecular structures. For Bis(acetonitrile)tetracarbonylmolybdenum(0), these studies have been instrumental in elucidating its solid-state conformation.

Single-Crystal X-ray Diffraction for Molecular Structure Elucidation

Single-crystal X-ray diffraction analysis of a Bis(acetonitrile)tetracarbonylmolybdenum(0) - acetonitrile solvate has revealed its crystalline structure. The compound crystallizes in the monoclinic space group C12/c1. researchgate.net The crystallographic data provide a definitive map of atomic positions, allowing for a detailed examination of the molecule's geometry and the interactions between adjacent molecules in the crystal lattice.

The unit cell parameters for the acetonitrile solvate have been determined as follows:

a = 12.904(2) Å

b = 12.771(2) Å

c = 9.211(1) Å

β = 116.16(2)°

V = 1362.5 ų

Z = 4

These parameters define the dimensions and shape of the fundamental repeating unit within the crystal. researchgate.net

Geometric Parameters and Coordination Environment

The molybdenum center in Bis(acetonitrile)tetracarbonylmolybdenum(0) adopts a distorted octahedral coordination geometry. researchgate.net This geometry is defined by the arrangement of four carbonyl (CO) ligands and two acetonitrile (NCCH₃) ligands around the central molybdenum atom. The acetonitrile ligands are situated in a cis arrangement to each other.

A significant feature of the molecular structure is the mutual trans influence of the ligands. For instance, the Mo-C bond trans to another carbonyl group is observed to be longer than the Mo-C bond trans to a weakly bonded acetonitrile ligand. researchgate.net This electronic effect demonstrates how the nature of one ligand can influence the bond characteristics of the ligand positioned directly opposite to it.

Interactive Table: Selected Geometric Parameters for Bis(acetonitrile)tetracarbonylmolybdenum(0) - Acetonitrile Solvate researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group C12/c1
a (Å) 12.904(2)
b (Å) 12.771(2)
c (Å) 9.211(1)
β (°) 116.16(2)

Other Advanced Spectroscopic Techniques (e.g., UV-Vis for electronic transitions)

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic structure of molecules by monitoring the absorption of light, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The absorption of UV or visible radiation by a molecule results in the promotion of outer electrons to higher energy levels. shu.ac.uk

For organometallic compounds like Bis(acetonitrile)tetracarbonylmolybdenum(0), the electronic transitions often involve metal d-orbitals and the π and π* orbitals of the carbonyl and acetonitrile ligands. The absorption spectrum of such a molecule can be complex due to the superposition of rotational and vibrational transitions on the electronic transitions, leading to broad absorption bands. shu.ac.uk

In carbonyl compounds, n → π* and π → π* transitions are common. masterorganicchemistry.com The n → π* transitions, involving the promotion of a non-bonding electron to an anti-bonding π* orbital, are typically of lower energy and appear at longer wavelengths. masterorganicchemistry.com Conversely, π → π* transitions are generally more intense. masterorganicchemistry.com The specific wavelengths and intensities of these absorptions in Bis(acetonitrile)tetracarbonylmolybdenum(0) provide valuable information about the electronic environment of the molybdenum center and its interactions with the surrounding ligands.

Coordination Chemistry and Ligand Dynamics

Ligand Properties of Acetonitrile (B52724) in Molybdenum(0) Complexes

The coordination of acetonitrile (CH₃CN) to a low-valent metal center like molybdenum(0) is governed by a combination of electronic and steric factors. The nature of the molybdenum-acetonitrile bond dictates the stability and reactivity of the complex.

Acetonitrile primarily functions as a sigma (σ)-donor ligand, utilizing the lone pair of electrons on the nitrogen atom to form a coordinate covalent bond with the molybdenum center. This donation of electron density from the ligand to the metal is the principal component of the Mo-N bond.

A key characteristic of the acetonitrile ligands in Bis(acetonitrile)tetracarbonylmolybdenum(0) (B12307135) is their lability. The relatively weak Mo-N bond, compared to the Mo-CO bonds, makes the acetonitrile ligands susceptible to substitution by other incoming ligands. This property is synthetically valuable, as the acetonitrile ligands can be readily displaced to form a wide array of substituted molybdenum carbonyl complexes.

The lability is a consequence of acetonitrile being a weaker σ-donor and a much weaker π-acceptor than carbon monoxide. The strength of the metal-ligand bond is directly related to the effectiveness of this electronic interplay. Consequently, the energy barrier for the dissociation of an acetonitrile ligand is lower than that for a carbonyl ligand, leading to preferential substitution of the former.

Ligand Exchange Reactions

The facile displacement of the acetonitrile ligands in Bis(acetonitrile)tetracarbonylmolybdenum(0) makes it a versatile precursor for the synthesis of other molybdenum carbonyl derivatives. These ligand exchange reactions can proceed through various mechanisms, influenced by factors such as temperature, solvent, and the nature of the incoming ligand.

Thermal substitution of the acetonitrile ligands in Bis(acetonitrile)tetracarbonylmolybdenum(0) typically proceeds through a dissociative or an associative mechanism.

Dissociative Mechanism (D): This pathway involves a rate-determining step where an acetonitrile ligand dissociates from the molybdenum center, forming a five-coordinate intermediate, [Mo(CO)₄(MeCN)]. This intermediate then rapidly reacts with the incoming ligand (L) to form the final product.

Mo(CO)₄(MeCN)₂ → [Mo(CO)₄(MeCN)] + MeCN (slow) [Mo(CO)₄(MeCN)] + L → Mo(CO)₄(MeCN)(L) (fast)

Associative Mechanism (A): In this mechanism, the incoming ligand attacks the metal center directly to form a seven-coordinate transition state or intermediate. This is followed by the rapid departure of an acetonitrile ligand.

Mo(CO)₄(MeCN)₂ + L → [Mo(CO)₄(MeCN)₂(L)]‡ → Mo(CO)₄(MeCN)(L) + MeCN

The operative mechanism is often inferred from kinetic studies. For sterically unhindered incoming ligands and in coordinating solvents, an associative pathway may be favored. Conversely, for bulky incoming ligands, a dissociative pathway is more likely.

The kinetics of ligand exchange reactions provide valuable insights into the reaction mechanism. For a dissociative pathway, the rate of reaction is typically independent of the concentration of the incoming ligand and follows a first-order rate law:

Rate = k₁[Mo(CO)₄(MeCN)₂]

For an associative pathway, the rate depends on the concentration of both the complex and the incoming ligand, following a second-order rate law:

Rate = k₂[Mo(CO)₄(MeCN)₂][L]

In many cases, a two-term rate law is observed, suggesting that both dissociative and associative pathways are competing:

Rate = k₁[Mo(CO)₄(MeCN)₂] + k₂[Mo(CO)₄(MeCN)₂][L]

The activation parameters, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), derived from temperature-dependent kinetic studies, can further elucidate the mechanism. A positive ΔS‡ is often indicative of a dissociative mechanism, reflecting the increase in disorder in the transition state. Conversely, a negative ΔS‡ suggests an associative mechanism due to the formation of a more ordered transition state.

Interactive Data Table: Representative Kinetic Data for Ligand Substitution

Entering Ligand (L)Rate Constant (k) at 298 KActivation Enthalpy (ΔH‡) (kJ/mol)Activation Entropy (ΔS‡) (J/mol·K)
PPh₃1.2 x 10⁻³ s⁻¹85+15
P(OMe)₃5.8 x 10⁻³ s⁻¹78+5
Pyridine2.5 x 10⁻⁴ s⁻¹92+20

Note: The data in this table is representative and intended for illustrative purposes, as specific experimental data for this exact compound may not be readily available.

The rate of ligand exchange in Bis(acetonitrile)tetracarbonylmolybdenum(0) is significantly influenced by the reaction medium and the nature of the other ligands present in the coordination sphere.

Solvent Effects: The polarity and coordinating ability of the solvent can play a crucial role. Coordinating solvents can stabilize the five-coordinate intermediate in a dissociative mechanism, potentially accelerating the reaction. In an associative mechanism, a polar solvent can stabilize the charge separation in the transition state, also leading to an increased rate. However, a strongly coordinating solvent might also compete with the incoming ligand for the vacant coordination site, which could complicate the kinetics.

Ancillary Ligands: In the context of this complex, the four carbonyl ligands are the ancillary ligands. Their strong π-acceptor nature withdraws electron density from the molybdenum center. This electronic effect can influence the strength of the Mo-N bond to the acetonitrile ligands. If the carbonyls are replaced by more strongly electron-donating ligands, the increased electron density on the metal could strengthen the back-donation to the remaining acetonitrile, potentially making it less labile. Conversely, replacing carbonyls with even stronger π-acceptors could further weaken the Mo-N bond and increase the lability of the acetonitrile. The steric bulk of the ancillary ligands also plays a role; bulkier ligands can favor a dissociative mechanism by relieving steric strain in the transition state.

Coordination Geometry and Isomerism

The molecular structure of bis(acetonitrile)tetracarbonylmolybdenum(0) is defined by a central molybdenum atom in a zero-oxidation state, coordinated to six ligands. This arrangement results in a distorted pseudo-octahedral geometry. chemrxiv.org The six coordination sites are occupied by four carbonyl (CO) ligands and two acetonitrile (CH₃CN) ligands.

The spatial arrangement of the two acetonitrile ligands relative to each other gives rise to geometric isomerism. Two primary isomers are possible: cis and trans.

cis-Bis(acetonitrile)tetracarbonylmolybdenum(0): In this isomer, the two acetonitrile ligands are positioned at adjacent corners of the octahedron, with a theoretical N-Mo-N angle of 90°. This configuration results in C₂ᵥ point group symmetry. The crystal structure of the cis isomer has been confirmed, showing the arrangement of cis-carbonyl and acetonitrile groups. researchgate.net This isomer is generally the one isolated under standard synthetic conditions.

trans-Bis(acetonitrile)tetracarbonylmolybdenum(0): Here, the two acetonitrile ligands occupy positions directly opposite each other, leading to a 180° N-Mo-N angle. This arrangement belongs to the higher symmetry D₄ₕ point group.

While both isomers are theoretically possible, the cis form is kinetically favored during synthesis. This preference is often observed in substituted octahedral metal carbonyl complexes.

The table below summarizes the key features of the cis and trans isomers.

Featurecis Isomertrans Isomer
Ligand Positions Acetonitrile ligands are adjacentAcetonitrile ligands are opposite
N-Mo-N Angle ~90°~180°
Symmetry Point Group C₂ᵥD₄ₕ
Relative Stability Generally the kinetically favored productLess commonly isolated

Electronic Structure and Bonding Analysis

The bonding between the molybdenum(0) center and its ligands is best described by the Dewar-Chatt-Duncanson model, which incorporates both ligand-to-metal sigma (σ) donation and metal-to-ligand pi (π) back-bonding. wikipedia.org

σ-Donation: The lone pair of electrons on the carbon atom of the carbonyl ligands and the nitrogen atom of the acetonitrile ligands are donated into empty d-orbitals on the molybdenum atom. This forms the primary metal-ligand σ-bonds.

π-Back-bonding: Filled d-orbitals on the molybdenum center donate electron density back into the empty π* antibonding orbitals of the ligands. odinity.com This interaction is significantly more pronounced with the carbonyl ligands than with the acetonitrile ligands. Acetonitrile is considered a less π-acidic ligand, meaning it is a weaker π-acceptor. rsc.org

This synergistic σ-donation and π-back-bonding strengthens the Mo-C bond but weakens the internal C-O bond of the carbonyl ligand. The extent of this back-donation can be probed using infrared (IR) spectroscopy, which measures the C-O stretching frequencies (ν(CO)). Stronger π-back-bonding results in a lower ν(CO) value.

In bis(acetonitrile)tetracarbonylmolybdenum(0), the replacement of two CO ligands (from the parent hexacarbonylmolybdenum(0)) with the less π-acidic acetonitrile ligands allows the molybdenum to redistribute more electron density to the remaining four carbonyls. rsc.org This increased back-bonding leads to a decrease in the C-O stretching frequencies compared to hexacarbonylmolybdenum(0).

The geometry of the isomer has a distinct impact on the IR spectrum. Based on group theory, the different symmetries of the isomers predict a different number of IR-active C-O stretching bands.

The cis isomer (C₂ᵥ symmetry) is expected to exhibit four distinct IR-active carbonyl stretching bands.

The trans isomer (D₄ₕ symmetry) would ideally show only one IR-active carbonyl stretching band due to its higher symmetry. odinity.com

This difference provides a powerful diagnostic tool for distinguishing between the two isomers in a sample.

Reactivity and Reaction Mechanisms

Oxidative Decarbonylation Pathways

The transformation of the molybdenum(0) center in Bis(acetonitrile)tetracarbonylmolybdenum(0) (B12307135) to higher oxidation states is frequently achieved through oxidative decarbonylation. This process involves the removal of carbonyl (CO) and acetonitrile (B52724) (CH3CN) ligands, coupled with the oxidation of the molybdenum atom, typically to Mo(IV) or Mo(VI).

Role of Oxidants (e.g., tert-butylhydroperoxide, H2O2)

Oxidizing agents such as tert-butylhydroperoxide (TBHP) and hydrogen peroxide (H2O2) are effective in promoting the oxidative decarbonylation of molybdenum carbonyl complexes. The reaction with these oxidants facilitates the conversion of the low-valent molybdenum(0) precursor into catalytically active higher-valent molybdenum-oxo species. For instance, the reaction of similar cis-[Mo(CO)4(L)2] complexes with TBHP or H2O2 is a known method to generate active catalysts for olefin epoxidation. The initial step of these catalytic reactions is believed to be the oxidative decarbonylation of the Mo(0) complex to form oxo-peroxo species.

The nature of the final molybdenum species can be influenced by the oxidant and the reaction conditions. For example, the treatment of related molybdenum tetracarbonyl complexes with TBHP can lead to the formation of polynuclear molybdenum oxide-organonitrogen hybrid materials. chemrxiv.org In the case of H2O2, the reaction can yield soluble oxoperoxo-molybdenum(VI) species, which are known to be active in oxidation catalysis. chemrxiv.org

Formation of Higher Oxidation State Molybdenum Species

The oxidative decarbonylation of Bis(acetonitrile)tetracarbonylmolybdenum(0) and its analogs leads to a variety of higher oxidation state molybdenum species. The most common oxidation state achieved is Mo(VI). The specific species formed depend on the oxidant, solvent, and the nature of the other ligands present.

Oxoperoxo-molybdenum(VI) species: The reaction with H2O2 often results in the formation of yellow, soluble oxoperoxo-molybdenum(VI) species. chemrxiv.org These species are characterized by the presence of both oxo (Mo=O) and peroxo (Mo-O-O) ligands.

Polynuclear Molybdenum Oxides: With TBHP, the oxidative decarbonylation can lead to the formation of poorly soluble, polynuclear molybdenum oxides, such as β-octamolybdate salts. chemrxiv.org In some cases, molybdenum oxide-organonitrogen hybrid materials with complex structures have been reported. chemrxiv.org

Molybdenum(VI)-trioxo Complexes: In certain ligand environments, exhaustive oxidative decarbonylation can lead to the formation of stable Mo(VI)-trioxo complexes of the type [LMoO3].

The general transformation can be represented by the following conceptual reaction, highlighting the change in the molybdenum coordination sphere and oxidation state:

cis-[Mo(CO)4(NCCH3)2] + Oxidant → [MoxOy(L)z]n+ + CO + CH3CN + Reduced Oxidant

Initial Molybdenum SpeciesOxidantResulting Higher Oxidation State Species
cis-[Mo(CO)4(L)2]H2O2Soluble oxoperoxo-molybdenum(VI) species
cis-[Mo(CO)4(L)2]TBHPPoorly soluble β-octamolybdate salts
[L'Mo(CO)3]O2[L'MoO3]

Carbonyl Ligand Reactivity

The carbonyl ligands in Bis(acetonitrile)tetracarbonylmolybdenum(0) are subject to dissociation through both photochemical and thermal activation, leading to substitution with other ligands.

Photoinduced CO Dissociation

Thermal CO Dissociation and Substitution

The carbonyl and acetonitrile ligands in Bis(acetonitrile)tetracarbonylmolybdenum(0) can also be displaced by other ligands upon heating. The acetonitrile ligands are generally more labile than the carbonyl ligands and are typically substituted first. However, at higher temperatures, CO dissociation can also occur, leading to further substitution.

The thermal substitution of ligands in octahedral metal carbonyl complexes can proceed through either a dissociative or an associative mechanism. In a dissociative pathway, a ligand first detaches from the metal center, creating a coordinatively unsaturated intermediate, which then reacts with the incoming ligand. In an associative pathway, the incoming ligand first coordinates to the metal center, forming a higher-coordinate intermediate, from which a ligand is subsequently lost. The preferred mechanism depends on factors such as the nature of the metal, the ligands, and the incoming nucleophile.

A well-documented example of thermal substitution is the reaction of Bis(acetonitrile)tetracarbonylmolybdenum(0) with bidentate ligands like 2,2'-bipyridine (B1663995) (bpy) to form cis-[Mo(CO)4(bpy)]. In this reaction, the two acetonitrile ligands are displaced by the chelating bipyridine ligand.

Reactions with Nucleophiles and Electrophiles

The reactivity of Bis(acetonitrile)tetracarbonylmolybdenum(0) extends to reactions with various nucleophiles, which typically involves the displacement of the acetonitrile or carbonyl ligands. Reactions with electrophiles are less common for this electron-rich Mo(0) complex but can occur at the ligand.

The substitution of the labile acetonitrile ligands by other nucleophiles is a common reaction pathway. A variety of ligands can displace one or both acetonitrile molecules to form new molybdenum tetracarbonyl derivatives.

Reaction with Phosphines: The reaction with phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh3), can lead to the formation of mono- and di-substituted products, [Mo(CO)4(PPh3)(NCCH3)] and cis-[Mo(CO)4(PPh3)2], respectively. The degree of substitution can often be controlled by the stoichiometry of the reactants.

Reaction with Bidentate N-donor Ligands: As mentioned earlier, bidentate nitrogen-donor ligands like 2,2'-bipyridine readily displace both acetonitrile ligands to form stable chelate complexes such as cis-[Mo(CO)4(bpy)].

While the molybdenum center in Bis(acetonitrile)tetracarbonylmolybdenum(0) is electron-rich and thus not a prime target for electrophilic attack, the coordinated ligands can potentially react with electrophiles. However, specific examples of electrophilic reactions at the acetonitrile or carbonyl ligands in this complex are not well-documented in the literature. More complex reactions involving the cleavage of the C≡N bond of a coordinated acetonitrile have been observed in dimolybdenum systems under reducing conditions, but this is not a simple electrophilic addition.

Reactant TypeExample ReactantProduct(s)
PhosphineTriphenylphosphine (PPh3)[Mo(CO)4(PPh3)(NCCH3)], cis-[Mo(CO)4(PPh3)2]
Bidentate N-donor Ligand2,2'-Bipyridine (bpy)cis-[Mo(CO)4(bpy)]

Activation of Small Molecules

Bis(acetonitrile)tetracarbonylmolybdenum(0), with the formula cis-[Mo(CO)₄(NCCH₃)₂], serves as a pivotal precursor in organometallic chemistry. Its utility stems from the labile nature of the two acetonitrile ligands, which can be readily displaced by a wide array of other ligands under mild conditions. This reactivity provides a convenient entry point for the synthesis of a diverse range of cis-[Mo(CO)₄L₂] derivatives, enabling the subsequent study of small molecule activation by the reactive [Mo(CO)₄] fragment.

The primary mode of reactivity for Bis(acetonitrile)tetracarbonylmolybdenum(0) is ligand substitution. The acetonitrile ligands are weaker donors and are more easily displaced compared to the strongly bound carbonyl ligands. This allows for the controlled introduction of phosphines, diimines, and other nucleophiles. For example, its reactivity is analogous to the well-studied piperidine (B6355638) complex, cis-[Mo(CO)₄(piperidine)₂], which readily reacts with triphenylphosphine to yield cis-[Mo(CO)₄(PPh₃)₂]. ukessays.com This substitution process is a cornerstone of its application in catalysis and further synthetic transformations. nih.gov

The complexes formed from these substitution reactions are active in various transformations involving small molecules. For instance, molybdenum tetracarbonyl complexes with bipyridine-type ligands, prepared from precursors like [Mo(CO)₄(NCCH₃)₂], can act as catalyst precursors for the epoxidation of olefins such as cis-cyclooctene, using oxidants like tert-butylhydroperoxide (TBHP). nih.govresearchgate.net In these catalytic cycles, the molybdenum(0) center undergoes oxidative decarbonylation to form high-valent oxo-molybdenum species that are the active oxidants. researchgate.net

Furthermore, molybdenum complexes derived from related precursors demonstrate the capacity to activate other challenging small molecules. Research on early-transition metals has shown that molybdenum(III) complexes are capable of activating white phosphorus (P₄), a highly unreactive allotrope. nih.govmit.edunih.govmit.edu These reactions proceed through the cleavage of P–P bonds, leading to the formation of novel organophosphorus compounds. nih.govmit.edu While this reactivity has been demonstrated with molybdenum(III) amide complexes, the underlying principle of using a reactive molybdenum center to break strong chemical bonds is a key theme. Similarly, molybdenum(IV) centers have been shown to coordinate and activate acetylene (B1199291), facilitating nucleophilic attack on the coordinated C₂H₂ ligand. acs.org The activation of dihydrogen (H₂) is another critical area, with various molybdenum complexes, including Mo(IV) species, capable of reacting with H₂. researchgate.net

Below is a table summarizing representative ligand substitution reactions starting from Bis(acetonitrile)tetracarbonylmolybdenum(0) or its close analogues, which are essential first steps toward small molecule activation.

Precursor ComplexEntering Ligand (L)Product ComplexSignificanceReference
cis-[Mo(CO)₄(NCCH₃)₂]2,2'-bipyridine (bipy)cis-[Mo(CO)₄(bipy)]Forms a precursor for epoxidation catalysts. researchgate.net
cis-[Mo(CO)₄(piperidine)₂] (analogue)Triphenylphosphine (PPh₃)cis-[Mo(CO)₄(PPh₃)₂]Classic example of labile ligand displacement by a phosphine. ukessays.com
cis-[Mo(CO)₄(piperidine)₂] (analogue)2-(1-propyltrimethylammonium-3-pyrazolyl)pyridine ([ptapzpy]Br)cis-[Mo(CO)₄(ptapzpy)]BrSynthesis of a cationic complex used in epoxidation studies. nih.gov
[MoI₂(CO)₃(NCMe)₂] (related precursor)Sodium 2-mercapto-6-methylpyridine (B102050) & Acetylene[Mo(CO)(C₂H₂)(6-MePyS)₂]Formation of a Mo(IV) acetylene complex. acs.org

Mechanistic Investigations using Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of transition metal compounds, including the reactivity of Bis(acetonitrile)tetracarbonylmolybdenum(0) and its derivatives. nih.govmdpi.com These theoretical methods provide detailed insights into reaction pathways, transition state structures, and the electronic factors that govern reactivity, which are often difficult to probe experimentally. rsc.org

A primary area of investigation for complexes like [Mo(CO)₄(NCCH₃)₂] is the mechanism of ligand substitution. Kinetic studies on related cis-[Mo(CO)₄L₂] complexes suggest that these reactions can proceed through different pathways. researchgate.net Computational modeling can distinguish between a purely dissociative mechanism, where a ligand first detaches to form a five-coordinate intermediate (e.g., [Mo(CO)₄(NCCH₃)]), and an associative mechanism, where the incoming ligand first coordinates to the metal center. DFT calculations can map the potential energy surface for both pathways, determine the activation barriers for each step, and identify the lowest energy path. researchgate.net For example, in the substitution of a ligand by CO in cis-[Mo(CO)₄L₂] (where L is a phosphine), a dissociative mechanism is often favored. researchgate.net

Computational studies have also been critical in understanding the activation of small molecules by molybdenum centers. In the activation of white phosphorus (P₄) by a three-coordinate molybdenum(III) complex, a combined kinetic and quantum chemical investigation revealed a mechanism that is first-order in both the metal complex and P₄. nih.gov DFT calculations were used to evaluate the thermodynamics of proposed intermediates and rule out simple P-atom abstraction, providing a more nuanced picture of the P–P bond cleavage process. nih.gov

Similarly, DFT has been employed to explore the mechanism of olefin metathesis catalyzed by molybdenum imido alkylidene complexes. acs.org These studies analyze the energetics of metallacyclobutane intermediates, the influence of different ligands (e.g., N-heterocyclic carbenes, alkoxides) on reaction barriers, and the role of solvent coordination. acs.org For solvent-stabilized catalysts, calculations have shown that the energy barrier for solvent dissociation can be significant, indicating that the solvent may remain bound during the catalytic cycle. acs.org

The table below highlights key areas where computational chemistry has provided mechanistic insights into reactions relevant to molybdenum carbonyl chemistry.

Reaction TypeComputational MethodKey Mechanistic InsightsReference
Ligand SubstitutionDFTDetermination of associative vs. dissociative pathways; characterization of five-coordinate intermediates. researchgate.net
White Phosphorus (P₄) ActivationDFTRuled out simple P-atom abstraction; supported a bimolecular reaction mechanism and evaluated bond dissociation enthalpies. nih.gov
Olefin MetathesisDFTCalculated Gibbs free energy of transition states; analyzed the stability of reaction intermediates and the role of ancillary ligands. acs.org
Oxidative AdditionDFT, MetadynamicsAnalyzed energy profiles and identified active sites for C–X bond activation on metal surfaces, a fundamental step in many catalytic cycles. rsc.org
Dinitrogen (N₂) TransformationDFTElucidated the stepwise addition of protons and electrons in the conversion of N₂ to ammonia (B1221849), identifying key intermediates. mdpi.com

Catalytic Applications in Organic Synthesis

Olefin Epoxidation Catalysis

The complex is a well-regarded pre-catalyst for the epoxidation of olefins, a critical transformation in organic synthesis for producing valuable epoxide intermediates.

Bis(acetonitrile)tetracarbonylmolybdenum(0) (B12307135), a Mo(0) complex, is not the active catalyst itself but rather a stable precursor. researchgate.net The catalytic cycle initiates with the in situ oxidation of the molybdenum center. researchgate.net In the presence of an oxidant, typically an alkyl hydroperoxide like tert-butylhydroperoxide (TBHP), the Mo(0) complex undergoes rapid oxidative decarbonylation. researchgate.netualg.ptua.pt This process involves the loss of carbonyl (CO) ligands and the oxidation of molybdenum from the 0 to the +6 oxidation state, forming the true catalytically active Mo(VI) species. researchgate.netualg.ptua.pt

For analogous molybdenum tetracarbonyl precursors, the active catalyst has been identified as a Mo(VI) oxodiperoxo complex. ualg.ptua.pt This transformation from a stable, easily handled Mo(0) carbonyl compound to a highly active Mo(VI) oxo species under the reaction conditions is a key feature of its utility in epoxidation catalysis. researchgate.netresearchgate.net The byproducts of this activation, CO or CO₂, are gases that readily separate from the reaction mixture, simplifying purification. researchgate.net

The efficiency of the epoxidation reaction catalyzed by species derived from Bis(acetonitrile)tetracarbonylmolybdenum(0) is highly dependent on the reaction parameters.

Temperature : An increase in reaction temperature generally leads to a significant enhancement in catalytic activity. For the epoxidation of cis-cyclooctene using a similar molybdenum carbonyl precursor, raising the temperature from 55 °C to 75 °C nearly doubled the turnover frequency from 580 to 1175 mol molMo⁻¹ h⁻¹. ualg.ptua.pt

Solvent : The choice of solvent plays a crucial role in the catalytic performance. Studies on related Mo(0) tetracarbonyl precursors have shown that coordinating solvents can compete with the oxidant for access to the metal's coordination sphere, thereby inhibiting the reaction. ualg.ptua.ptinorgchemres.org For instance, in the epoxidation of cis-cyclooctene, catalytic activity was found to be lowest in acetonitrile (B52724), a coordinating solvent, while non-coordinating or weakly coordinating solvents like 1,2-dichloroethane (B1671644) provided much higher activity. ualg.ptua.pt

SolventRelative Catalytic Activity
1,2-DichloroethaneHighest
Nitromethane (B149229)
Ethanol (B145695)
Hexane (B92381)
AcetonitrileLowest

Table 1. Influence of solvent on the catalytic activity for olefin epoxidation using a Mo(0) tetracarbonyl precursor. The activity decreases down the table. ualg.ptua.pt

Oxidant : tert-butylhydroperoxide (TBHP) is the most effective and commonly used oxidant for these molybdenum-catalyzed epoxidations. researchgate.netualg.ptua.ptresearchgate.net In contrast, other oxidants like aqueous hydrogen peroxide (H₂O₂) have been shown to be inactive with similar molybdenum tetracarbonyl complexes. researchgate.net

Catalytic systems derived from molybdenum carbonyl precursors demonstrate excellent selectivity for the formation of epoxides. For a range of substrates, including cis-cyclooctene, 1-octene, and trans-2-octene, the corresponding epoxide is often the sole product detected, indicating nearly 100% selectivity. ualg.ptua.ptresearchgate.net

The turnover frequency (TOF), a measure of catalytic activity, is influenced by both the substrate and the temperature. The reactivity of the olefin substrate generally follows the order of steric accessibility and electron richness of the double bond.

SubstrateTurnover Frequency (mol molMo⁻¹ h⁻¹)Temperature (°C)
cis-Cyclooctene58055
cis-Cyclooctene117575
(R)-(+)-LimoneneHigher Activity-
α-Pinene-
trans-2-Octene-
1-OcteneLowest Activity-

Table 2. Turnover frequencies and relative activity for the epoxidation of various olefins catalyzed by a Mo(0) tetracarbonyl precursor system. ualg.ptua.pt

Dehydrogenation Reactions

Low-valent molybdenum complexes, including those derived from Bis(acetonitrile)tetracarbonylmolybdenum(0), also show promise in catalytic dehydrogenation reactions. This process involves the removal of hydrogen (H₂) from a substrate without the use of an external oxidizing agent, which is an atom-economical and environmentally friendly method. dtu.dk

Molybdenum complexes are effective catalysts for the acceptorless dehydrogenation of alcohols. dtu.dkunl.pt This reaction is often coupled with the condensation of an amine to synthesize imines or quinolines in a single step. dtu.dkunl.ptresearchgate.net While many systems use Molybdenum hexacarbonyl (Mo(CO)₆) as the starting material, Bis(acetonitrile)tetracarbonylmolybdenum(0) serves as a closely related and reactive source of a low-valent molybdenum carbonyl species for generating the active catalyst in situ with appropriate ligands, such as N-heterocyclic carbenes. dtu.dkunl.pt The transformation is believed to proceed via an oxidative addition of the alcohol to the molybdenum center, followed by β-hydride elimination and the reductive elimination of dihydrogen. dtu.dk

Ammonia (B1221849) borane (B79455) (NH₃BH₃) is a material of significant interest for chemical hydrogen storage. caltech.edu Catalysis is crucial for controlling the rate and extent of hydrogen release from this compound. A low-valent Mo(II) bisacetonitrile complex, [P₂Mo(MeCN)₂]²⁺, has been shown to be a highly active and robust catalyst for the dehydrogenation of ammonia borane. caltech.edu This catalyst facilitates the release of over 2.5 equivalents of H₂ per molecule of ammonia borane, demonstrating a marked efficiency that is rare among known catalysts for this process. caltech.edu The activity of this bisacetonitrile complex highlights the potential of related molybdenum compounds in the field of hydrogen storage. caltech.edu

Alkene Metathesis and Related Transformations

While molybdenum-based catalysts are central to the field of alkene metathesis, the direct application of Bis(acetonitrile)tetracarbonylmolybdenum(0) is primarily as a precursor to more sophisticated catalytic systems. However, related bis(acetonitrile) molybdenum complexes have demonstrated activity in specific metathesis reactions, particularly in ring-opening metathesis polymerization (ROMP).

One notable example is the use of the bis(acetonitrile) molybdenum complex, [Mo(η³-C₃H₅)Cl(CO)₂(NCMe)₂], as a single-component initiator for the ROMP of norbornene. researchmap.jp This complex, containing two labile acetonitrile ligands, effectively catalyzes the polymerization of this highly strained cycloalkene. researchmap.jp The polymerization exhibits high cis-selectivity, particularly when conducted in a polar solvent like tetrahydrofuran (B95107) (THF), yielding up to 96% cis-poly(norbornene). researchmap.jp In less polar solvents such as dichloromethane (B109758) or toluene, the cis-selectivity is diminished. researchmap.jp

The activation of this bis(acetonitrile) tungsten analogue with phenylacetylene (B144264) has been shown to create a highly active system for norbornene ROMP, producing high molecular weight poly(norbornene) with significant cis-selectivity. researchmap.jp This suggests that the acetonitrile ligands play a crucial role in the initiation of the metathesis reaction, likely by dissociating to allow for the coordination of the olefin substrate.

Catalyst PrecursorMonomerReaction TypeKey FindingsCitation
[Mo(η³-C₃H₅)Cl(CO)₂(NCMe)₂]NorborneneROMPActs as a single-component initiator. High cis-selectivity (up to 96%) in THF. researchmap.jp
[W(η³-C₃H₅)Cl(CO)₂(NCMe)₂] activated with phenylacetyleneNorborneneROMPHighly active system, producing high molecular weight polymer with high cis-selectivity. researchmap.jp

Other C-C and C-Heteroatom Bond Forming Reactions

Bis(acetonitrile)tetracarbonylmolybdenum(0) and its derivatives serve as effective precatalysts for a variety of other significant transformations in organic synthesis, including allylic alkylations and epoxidations.

Molybdenum-Catalyzed Allylic Alkylation:

Molybdenum-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful tool for the enantioselective formation of C-C bonds. While a variety of molybdenum precursors are utilized, the underlying principle often involves the in situ generation of a catalytically active Mo(0) species. For instance, complexes like (bpy)Mo(CH₃CN)(CO)₃ have proven to be highly effective catalysts in these reactions, showcasing the relevance of acetonitrile-containing molybdenum carbonyls. researchgate.net

These reactions typically proceed with high regioselectivity, favoring the formation of the more substituted product, a characteristic that is often complementary to palladium-catalyzed allylic alkylations. illinois.eduosti.gov The molybdenum catalyst enables the alkylation of a diverse range of nucleophiles, including 3-alkyloxindoles, leading to the synthesis of complex molecules with excellent yields and enantioselectivities. nih.gov The choice of ligand is crucial in controlling the stereochemical outcome of the reaction. illinois.edu

Epoxidation of Olefins:

Tetracarbonylmolybdenum(0) complexes, including those with labile ligands like acetonitrile, are effective precursors for high-oxidation-state oxomolybdenum catalysts used in the epoxidation of olefins. ua.pt The catalytic cycle is believed to involve the in situ oxidative decarbonylation of the Mo(0) precursor by an oxidant, such as tert-butylhydroperoxide (TBHP), to generate a catalytically active Mo(VI) species. ua.ptresearchgate.net

For example, the related complex cis-[Mo(CO)₄(BPM)] (BPM = bis(pyrazolyl)methane) has been studied as a precatalyst for olefin epoxidation. ua.pt The catalytic activity is influenced by the substrate, with cis-cyclooctene showing high reactivity. ua.pt The turnover frequencies for this reaction are comparable to other molybdenum carbonyl complexes under similar conditions. ua.pt The use of organic co-solvents can impact the catalytic activity, with a decrease observed in the order of 1,2-dichloroethane > nitromethane > ethanol > hexane > acetonitrile. ua.pt

Reaction TypeCatalyst SystemSubstrate/NucleophileKey FeaturesCitation
Allylic Alkylation(bpy)Mo(CH₃CN)(CO)₃Allyl acetates, 3-alkyloxindolesHigh regioselectivity for branched products, complementary to Pd-catalysis. High enantioselectivity with chiral ligands. researchgate.netnih.gov
Olefin Epoxidationcis-[Mo(CO)₄(L₂)] (L₂ = bidentate ligand) + TBHPOlefins (e.g., cis-cyclooctene)In situ formation of active Mo(VI) catalyst. High turnover frequencies. Solvent-dependent activity. ua.ptua.ptresearchgate.net

Role as a Reaction Intermediate in Catalytic Cycles

A key feature of Bis(acetonitrile)tetracarbonylmolybdenum(0) in catalysis is its role as a stable precursor that, under reaction conditions, generates the true catalytically active species. The labile acetonitrile and carbonyl ligands can be displaced or oxidized, leading to the formation of reactive intermediates that drive the catalytic cycle.

In the context of olefin epoxidation, as mentioned previously, tetracarbonylmolybdenum(0) complexes are precursors to the active Mo(VI) catalyst. ua.pt Research on the epoxidation of cis-cyclooctene using cis-[Mo(CO)₄(BPM)] as a precatalyst and TBHP as the oxidant has led to the isolation and crystallographic characterization of the proposed active species, the oxodiperoxo complex [MoO(O₂)₂(BPM)]. ua.pt The catalytic performance of this isolated Mo(VI) complex was found to be very similar to that of the initial Mo(0) precatalyst, providing strong evidence for its role as the key intermediate in the catalytic cycle. ua.pt The transformation from the stable Mo(0) carbonyl precursor to the active Mo(VI) oxo species under the catalytic conditions highlights the role of the former as a convenient entry point into the catalytic cycle. researchgate.net

Similarly, in molybdenum-catalyzed allylic alkylations, the initial Mo(0) precursor, often a complex like Mo(CO)₆ or a derivative with labile ligands, is thought to generate a coordinatively unsaturated Mo(0) species in situ. This species then undergoes oxidative addition to the allylic substrate to form a π-allyl molybdenum(II) intermediate. Nucleophilic attack on this intermediate, followed by reductive elimination, regenerates the Mo(0) catalyst and furnishes the alkylated product. researchgate.net The initial bis(acetonitrile) complex serves as a convenient source of the Mo(0) center, with the acetonitrile ligands readily dissociating to initiate the catalytic process.

The hydrosilylation of alkynes is another area where molybdenum complexes with labile acetonitrile ligands have been investigated. For instance, trans-MoCl₄(CH₃CN)₂ has been used as a precatalyst in the presence of 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA). chemrj.org The lability of the acetonitrile group is believed to be crucial for the formation of the active catalytic intermediate. chemrj.org

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govscispace.com While specific DFT studies exclusively focused on Bis(acetonitrile)tetracarbonylmolybdenum(0) (B12307135) are not prevalent in the literature, the behavior of this complex can be reliably inferred from calculations on closely related cis-Mo(CO)4L2 compounds and from fundamental principles of coordination chemistry.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are routinely used to determine the most stable geometric arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. cnr.it For Bis(acetonitrile)tetracarbonylmolybdenum(0), a pseudo-octahedral geometry around the molybdenum center is expected. The molecule can exist as two possible geometric isomers: cis and trans.

In the cis isomer, the two acetonitrile (B52724) ligands occupy adjacent coordination sites, resulting in C2v symmetry. In the trans isomer, they are positioned opposite each other, leading to a more symmetrical D4h point group. Experimental evidence for related Mo(CO)4L2 complexes, where L is a neutral donor ligand, indicates that the cis isomer is generally the kinetically favored product, while the trans isomer is the thermodynamically more stable form, particularly when L is a bulky ligand. wits.ac.zaodinity.com Given the relatively small size of the acetonitrile ligand, the energy difference between the isomers is expected to be modest.

A crystal structure of the acetonitrile solvate, Mo(CO)4(NCCH3)2 · CH3CN, has confirmed the cis geometry in the solid state. researchgate.net A DFT geometry optimization would be expected to reproduce this cis configuration as a stable minimum. The key structural parameters that would be determined from such a calculation are the Mo-C, C-O, Mo-N, and N-C bond lengths and the various bond angles that define the coordination sphere. For comparison, DFT calculations on a related complex, (2,2′-Bipyridine)tetracarbonylmolybdenum(0), yielded Mo–C bond lengths in the range of 1.95-2.04 Å and Mo–N bond lengths of approximately 2.24 Å. chemrxiv.org Similar values would be anticipated for the acetonitrile complex.

Electronic structure analysis from DFT would provide insights into the molecular orbitals (MOs) of the complex, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For molybdenum(0) complexes, the HOMO is typically metal-centered with significant d-orbital character, while the LUMO is often localized on the π-accepting carbonyl ligands. The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and electronic stability of the molecule.

Table 1: Predicted Geometrical Parameters for cis-Bis(acetonitrile)tetracarbonylmolybdenum(0) from DFT

ParameterExpected Value Range (Å)Comment
Mo-N (acetonitrile)2.20 - 2.30Typical for Mo(0) complexes with nitrile ligands.
Mo-C (CO trans to NCCH3)1.95 - 2.00Slightly shorter due to weaker trans influence of acetonitrile compared to CO.
Mo-C (CO trans to CO)2.00 - 2.05Standard Mo-CO bond length.
N-Mo-N angle (°)~90Characteristic of a cis-octahedral geometry.

Prediction and Interpretation of Spectroscopic Data (e.g., IR, NMR)

DFT calculations are an invaluable tool for predicting vibrational (IR) and nuclear magnetic resonance (NMR) spectra, which aids in the characterization of compounds.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a metal carbonyl complex is the set of strong absorption bands corresponding to the C-O stretching vibrations, typically found between 1700 and 2100 cm⁻¹. The number and pattern of these bands are highly sensitive to the geometry of the complex. Group theory predicts that the cis-Mo(CO)4(NCCH3)2 isomer (C2v symmetry) should exhibit four IR-active carbonyl stretching modes (2A1 + B1 + B2). odinity.com In contrast, the highly symmetric trans isomer (D4h symmetry) is predicted to show only one IR-active C-O stretching band (Eu). odinity.com This difference provides a definitive method for distinguishing between the two isomers. For example, the related complex cis-[Mo(CO)4(piperidine)2] shows four characteristic ν(CO) bands. nih.govresearchgate.net DFT frequency calculations would be able to predict the wavenumbers and intensities of these vibrations for Bis(acetonitrile)tetracarbonylmolybdenum(0), confirming the assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is also useful for characterizing these complexes. The carbonyl carbons resonate at a characteristic low field (typically >200 ppm). For the cis isomer, three distinct carbonyl resonances would be expected in a 2:1:1 ratio, corresponding to the three different chemical environments of the CO ligands. The trans isomer, due to its higher symmetry, would show only one signal for the four equivalent carbonyl carbons. DFT calculations can predict ¹³C chemical shifts, which would corroborate these assignments.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and transition states. For Bis(acetonitrile)tetracarbonylmolybdenum(0), a primary reaction of interest is the substitution of the labile acetonitrile ligands by other, stronger donor ligands (L).

Mo(CO)4(NCCH3)2 + 2L → Mo(CO)4L2 + 2NCCH3

Kinetic studies on analogous cis-[M(CO)4(amine)(EPh3)] complexes (where M = Mo, W) show that such substitution reactions typically proceed through a dissociative mechanism. researchgate.net This pathway involves the initial, rate-determining cleavage of the Mo-N bond to form a five-coordinate intermediate, [Mo(CO)4(NCCH3)]. This intermediate is then rapidly captured by the incoming ligand L.

A computational study of this reaction would involve:

Locating the Transition State: Calculating the transition state structure for the Mo-N bond dissociation. This involves finding a first-order saddle point on the potential energy surface.

Calculating Activation Energy: Determining the energy difference between the reactants and the transition state provides the activation barrier (ΔG‡), which is directly related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) analysis: This calculation maps the reaction pathway from the transition state down to the reactant and the intermediate, confirming that the located transition state correctly connects these species.

For molybdenum carbonyl systems, ligand substitution can also occur via an associative pathway, where the incoming ligand first coordinates to the metal center to form a seven-coordinate intermediate before the leaving group departs. DFT calculations could be used to model both pathways for the Bis(acetonitrile)tetracarbonylmolybdenum(0) system to determine which is energetically more favorable. ekb.eg

Bonding Analysis and Ligand Electronic Effects

To gain a deeper understanding of the bonding within Bis(acetonitrile)tetracarbonylmolybdenum(0), computational methods like Natural Bond Orbital (NBO) analysis are employed. NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. nih.govwikipedia.orgwisc.edu

This analysis would provide a quantitative picture of the key bonding interactions:

Mo-N σ-donation: The donation of the nitrogen lone pair from the acetonitrile ligand into an empty d-orbital on the molybdenum center. NBO analysis quantifies the strength of this sigma bond.

Mo-C σ-donation and π-backbonding: The carbonyl ligands bond to the metal through a synergistic mechanism involving σ-donation from the carbon lone pair to the metal and π-backdonation from filled metal d-orbitals into the empty π* antibonding orbitals of the CO ligand. odinity.com NBO analysis can evaluate the relative contributions of these two components. The extent of π-backbonding is crucial as it strengthens the Mo-C bond and weakens the C-O bond, an effect that is observable in IR spectroscopy.

Table 2: Expected NBO Analysis Results for Key Interactions

InteractionDonor NBOAcceptor NBODescription
Mo-N σ-BondN Lone Pair (LP)Mo d-hybrid (LP)Represents the primary dative bond from the acetonitrile ligand to the metal.
Mo-C π-BackbondMo d-orbital (BD)C-O π (BD*)Quantifies the electron donation from molybdenum to the carbonyl antibonding orbitals.

Molecular Dynamics Simulations (if applicable)

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of systems. While MD is a powerful technique, its application to relatively small, stable organometallic complexes like Bis(acetonitrile)tetracarbonylmolybdenum(0) in the gas phase or in solution is not common in the literature. Such simulations are more frequently applied to large biomolecular systems or to model complex condensed-phase processes.

To date, no specific molecular dynamics simulation studies have been reported for Bis(acetonitrile)tetracarbonylmolybdenum(0). If such studies were to be conducted, they could potentially be used to explore the conformational flexibility of the molecule, the dynamics of ligand exchange in solution, or the interactions of the complex with a solvent shell.

Emerging Applications and Future Research Directions

Precursors for Advanced Materials Synthesis

Organometallic compounds are crucial as precursor materials for applications in thin-film deposition and industrial chemistry. americanelements.com Bis(acetonitrile)tetracarbonylmolybdenum(0) (B12307135) serves as a key starting material in the synthesis of sophisticated materials, leveraging its specific chemical properties for controlled material fabrication.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are vital techniques for fabricating thin films, particularly in the microelectronics industry. gelest.comucr.edu These processes rely on volatile molecular precursors that decompose on a heated substrate to form a thin-film deposit. gelest.com The ideal precursor should exhibit sufficient volatility and thermal stability to be transported to the substrate, but also decompose cleanly at a desired temperature.

Bis(acetonitrile)tetracarbonylmolybdenum(0) presents potential as a precursor for these applications. The acetonitrile (B52724) ligands are more weakly bound than the carbonyl groups, suggesting that they can be cleaved at lower temperatures. This property could allow for lower processing temperatures compared to more robust precursors like Molybdenum Hexacarbonyl, which has been used for the ALD of molybdenum oxide films. researchgate.net The controlled, sequential release of ligands is fundamental to the layer-by-layer growth in ALD, a process based on self-limiting surface reactions. ucr.edugoogle.com Research into molybdenum-containing thin films for electronic and energy applications continues to drive the development of new precursors, with a focus on achieving high-quality, uniform films. researchgate.netcnr.it

Below is a table summarizing the desired characteristics of a CVD/ALD precursor and how Bis(acetonitrile)tetracarbonylmolybdenum(0) aligns with them.

Table 1: Precursor Characteristics for CVD/ALD

Characteristic General Requirement Relevance of Bis(acetonitrile)tetracarbonylmolybdenum(0)
Volatility Must be easily vaporized without decomposition to transport to the substrate. The compound is a solid, but its organometallic nature suggests it can be sublimed under vacuum.
Thermal Stability Should be stable during vaporization but decompose controllably on the substrate surface. The presence of labile acetonitrile ligands may allow for a well-defined thermal decomposition window.
Reactivity Must react with the substrate or a co-reactant to form the desired film. The Mo(0) center is reactive and can be oxidized to form materials like molybdenum oxides or nitrides.
Byproducts Ligand byproducts should be volatile and non-contaminating to the growing film. gelest.com Byproducts (acetonitrile, carbon monoxide) are volatile and can be easily removed from the reaction chamber.

| Purity | High purity is essential to avoid incorporation of impurities into the thin film. | The commercially available 98% purity grade is a suitable starting point for further purification if needed. |

Formation of Molybdenum Oxide Hybrid Materials

There is growing interest in inorganic-organic hybrid materials, which combine the properties of both components to create materials with novel functionalities. researchgate.net Molybdenum carbonyl complexes, including derivatives of Bis(acetonitrile)tetracarbonylmolybdenum(0), are effective precursors for molybdenum oxide hybrid materials. nih.gov

The synthesis typically involves the oxidative decarbonylation of the molybdenum(0) precursor in the presence of an organic ligand and an oxidant, such as tert-butylhydroperoxide (TBHP). nih.gov This process converts the zero-valent molybdenum center to a higher oxidation state (typically Mo(VI)), forming molybdenum oxide clusters. The organic ligands present in the reaction, either from the initial complex or added separately, become incorporated into the final structure, creating a hybrid framework. For example, the reaction of molybdenum carbonyl precursors with TBHP in the presence of organonitrogen ligands can yield materials proposed to contain {MoO₄} tetrahedra and {MoO₄N₂} octahedra. nih.gov This method allows for the creation of materials with tailored properties for applications in catalysis and materials science.

Functionalization and Derivatization for Novel Catalysts

The primary utility of Bis(acetonitrile)tetracarbonylmolybdenum(0) in synthetic chemistry is as a convenient starting material for producing substituted molybdenum carbonyl complexes. The two acetonitrile ligands are labile and can be easily replaced by a wide variety of other ligands, such as phosphines, pyridines, and bidentate chelating ligands like 2,2'-bipyridine (B1663995). researchgate.net This ligand substitution reaction is a cornerstone of organomolybdenum chemistry, allowing for the synthesis of a vast library of new compounds with diverse electronic and steric properties. wikipedia.org

This functionalization is critical for developing new catalysts. For instance, reacting a molybdenum carbonyl precursor with a specific pyrazolylpyridine ligand yields a new complex that can act as a pre-catalyst for the epoxidation of olefins like cis-cyclooctene. nih.gov In such catalytic cycles, the molybdenum complex is oxidized to form active oxoperoxo-molybdenum(VI) species, which perform the oxygen transfer to the olefin. nih.gov By systematically modifying the ligands attached to the molybdenum center, researchers can fine-tune the catalyst's activity, selectivity, and stability for specific chemical transformations.

Green Chemistry Aspects and Sustainable Catalysis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov Catalysis is a fundamental pillar of green chemistry because catalytic reagents are superior to stoichiometric ones, minimizing waste by allowing a small amount of catalyst to transform a large amount of substrate. epa.govbeilstein-journals.org

The use of Bis(acetonitrile)tetracarbonylmolybdenum(0) and its derivatives in catalysis aligns with several principles of green chemistry. Molybdenum is a more earth-abundant and less toxic metal compared to precious metals like palladium, platinum, or rhodium, which are often used in catalysis. Developing catalysts based on molybdenum contributes to a more sustainable chemical industry. beilstein-journals.orgbeilstein-journals.org Catalytic processes, such as the epoxidation reactions mentioned previously, that use relatively benign oxidants like hydrogen peroxide (H₂O₂) or TBHP, are preferred as their byproducts (water and tert-butanol, respectively) are environmentally less harmful than those from many stoichiometric oxidation reactions. nih.gov

The table below outlines how catalysts derived from Bis(acetonitrile)tetracarbonylmolybdenum(0) contribute to the principles of green chemistry.

Table 2: Alignment with Green Chemistry Principles

Principle of Green Chemistry Application in Molybdenum-based Catalysis
1. Prevention Using catalytic amounts of a molybdenum complex prevents the large amounts of waste associated with stoichiometric reagents. epa.gov
2. Atom Economy Catalytic reactions like epoxidation can be designed to have high atom economy, incorporating most atoms from the reactants into the desired product. epa.gov
4. Designing Safer Chemicals Molybdenum is generally less toxic than many heavy metal catalysts (e.g., Os, Ru, Pd), contributing to safer chemical processes.
7. Use of Renewable Feedstocks Molybdenum catalysts can be applied to the transformation of biomass-derived chemicals, a key goal of sustainable chemistry.

| 9. Catalysis | The core application is the development of selective and efficient catalysts to replace less environmentally friendly synthetic methods. epa.gov |

Interdisciplinary Research Opportunities (e.g., photo-catalysis)

The manipulation of organometallic excited states for applications in energy generation and photocatalysis represents a significant future direction for the field. researchgate.net Molybdenum complexes, including derivatives of Bis(acetonitrile)tetracarbonylmolybdenum(0), offer intriguing possibilities for interdisciplinary research in photocatalysis.

Many organometallic molybdenum carbonyl complexes are photosensitive. Upon irradiation with UV or visible light, they can eject a carbonyl ligand, generating a coordinatively unsaturated and highly reactive intermediate species. This photogenerated species can then initiate a catalytic cycle. This principle opens the door to developing light-driven chemical transformations. By designing derivatives of Bis(acetonitrile)tetracarbonylmolybdenum(0) with specific chromophoric ligands, it may be possible to create photocatalysts that absorb visible light, enabling the use of sunlight as a sustainable energy source for chemical synthesis. Such research lies at the intersection of organometallic chemistry, photochemistry, and materials science.

Challenges and Prospects in Molybdenum(0) Organometallic Chemistry

Despite its potential, the use of Bis(acetonitrile)tetracarbonylmolybdenum(0) and related Mo(0) complexes faces several challenges.

Challenges:

Air Sensitivity: Mo(0) compounds are often sensitive to air and moisture, requiring handling under inert atmosphere conditions using Schlenk lines or gloveboxes. strem.comcharmaterial.com This increases the operational complexity and cost of their application.

Catalyst Deactivation: In catalytic applications involving oxidation, the molybdenum center can be converted into inactive molybdenum oxides, leading to catalyst deactivation and limiting its lifetime. nih.gov

Catalyst Recovery: For catalysts used in homogeneous solutions, separating the catalyst from the reaction products for reuse can be challenging, which is a common issue in homogeneous catalysis. beilstein-journals.orgnih.gov

Prospects:

Novel Catalyst Development: A major prospect is the design of more robust and highly selective catalysts based on earth-abundant molybdenum for a wider range of organic reactions, including C-H activation and asymmetric synthesis. nih.gov

Advanced Materials: The role of this compound as a precursor for CVD, ALD, and hybrid materials is a rapidly growing field with potential applications in electronics, optics, and energy storage. americanelements.com

Bridging Catalysis Fields: There are significant opportunities in immobilizing molybdenum catalysts onto solid supports or incorporating them into Metal-Organic Frameworks (MOFs). nih.govchemrxiv.org This could create heterogeneous catalysts that combine the high selectivity of their homogeneous counterparts with the ease of separation and recyclability of heterogeneous systems, addressing a key challenge in sustainable chemistry. chemrxiv.org

Q & A

Q. How can researchers reconcile conflicting XRD and EXAFS data regarding Mo–N bond lengths in this compound?

  • Methodological Answer : XRD provides static crystal data, while EXAFS reflects dynamic solution behavior. Perform temperature-dependent XRD and variable-temperature EXAFS to assess thermal motion effects. Pair with MD simulations to model ligand flexibility .

Methodological Frameworks

  • Experimental Design : Align with Guiding Principle 2 () by linking studies to ligand-field theory or organometallic catalysis frameworks.
  • Data Analysis : Use factorial design () to isolate variables in catalytic studies.
  • Theoretical Integration : Apply DFT or MD simulations () to bridge experimental and computational results.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.